REACTION_CXSMILES
|
[C:1](=[O:6])([O:3][CH2:4][CH3:5])[NH2:2].[CH3:7][C:8]([CH3:11])([O-])[CH3:9].[K+].C1C[O:16]CC1>>[C:7]([NH:2][C:1](=[O:6])[O:3][CH2:4][CH3:5])(=[O:16])[C:8]([CH3:11])=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
methacryloyl acid chloride
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. in 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removing THF
|
Type
|
CUSTOM
|
Details
|
by vacuum evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 1000 ml of water and 500 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was subjected to column chromatography for purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |